

M7583: A Preclinical In-depth Technical Guide

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Compound of Interest

Compound Name: M7583
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This technical guide provides a comprehensive overview of the preclinical data for **M7583**, a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). **M7583**, also known as TL-895, has demonstrated significant anti-tumor activity in various preclinical models of B-cell malignancies.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Quantitative Data Summary

The preclinical efficacy of **M7583** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Potency and Selectivity



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Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models



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Signaling Pathway

M7583 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role.

M7583 covalently binds to the active site of BTK, leading to its irreversible inhibition and subsequent blockade of the downstream signaling cascade.



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B-Cell Receptor (BCR) Signaling Pathway Inhibition by **M7583**.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted with **M7583**.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **M7583** against BTK and other kinases.

Methodology:

- Kinase Panel: A broad panel of recombinant kinases (e.g., Merck Millipore Kinase Profiler panel) was used to assess the selectivity of **M7583**.^[1]
- Assay Principle: The assay measures the ability of **M7583** to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using [γ -³³P]-ATP or a fluorescence-based assay.
- Procedure:
 - Varying concentrations of **M7583** were incubated with the kinase, a specific substrate, and ATP in a suitable buffer.

- The reaction was allowed to proceed for a defined period at a controlled temperature.
- The reaction was then stopped, and the amount of phosphorylated substrate was quantified.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of **M7583** to inhibit BTK activity within a cellular context.

Methodology:

- Cell Line: Ramos, a human Burkitt's lymphoma cell line, was utilized for these experiments. [\[1\]\[4\]](#)
- Procedure:
 - Ramos cells were treated with increasing concentrations of **M7583** for a specified duration.
 - B-cell receptor signaling was stimulated using an anti-IgM antibody.
 - Cells were lysed, and protein extracts were collected.
 - The phosphorylation status of BTK at the Y223 autophosphorylation site was determined by Western blot analysis using a phospho-specific antibody.[\[4\]](#)
 - Total BTK levels were also measured as a loading control.
 - Densitometry was used to quantify the inhibition of BTK phosphorylation, and IC50 values were determined.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **M7583** in a living organism.

Methodology:

- Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used as the host for tumor xenografts.[2]
- Tumor Implantation:
 - For cell line-derived xenografts (CDX), human lymphoma cell lines (e.g., TMD8) were cultured and then subcutaneously injected into the flanks of the mice.[2]
 - For patient-derived xenografts (PDX), tumor fragments from patients were implanted subcutaneously into the mice.[1]
- Treatment:
 - Once the tumors reached a predetermined size (e.g., 100 mm³), the mice were randomized into treatment and control groups.[2]
 - **M7583** was administered orally (p.o.) once daily (QD) at specified doses (e.g., 1, 3, 10 mg/kg).[2] The control group received a vehicle solution.
- Efficacy Evaluation:
 - Tumor volume was measured regularly (e.g., twice a week) using calipers.
 - Animal body weight and general health were monitored as indicators of toxicity.
 - The study was terminated when tumors in the control group reached a predefined maximum size.
 - Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.



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Generalized Workflow for In Vivo Xenograft Studies.

Conclusion

The preclinical data for **M7583** strongly support its development as a potent and selective BTK inhibitor for the treatment of B-cell malignancies. Its high in vitro potency against BTK translates to significant anti-tumor efficacy in in vivo models, particularly those of the activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) subtype.[1][2] The refined selectivity profile of **M7583** may offer an improved safety profile compared to first-generation BTK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **M7583**.

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